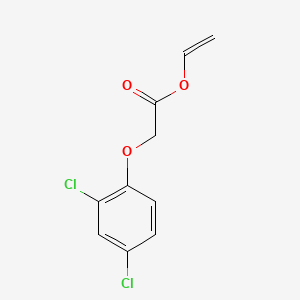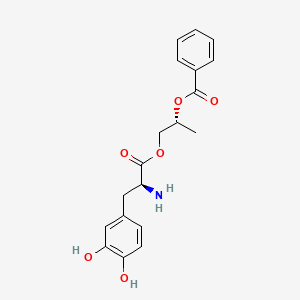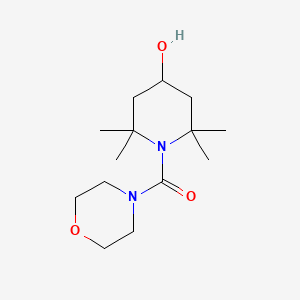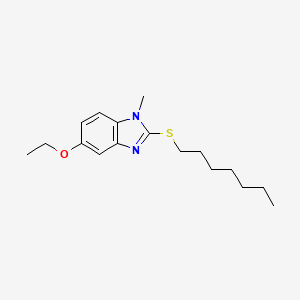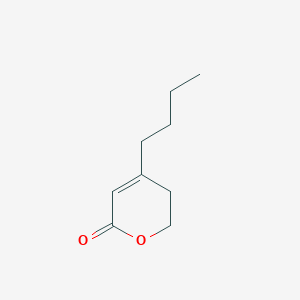
4-Butyl-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a butyl side chain at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an appropriate enal or ketone with a catalyst such as N-heterocyclic carbene can lead to the formation of the pyranone ring . Another method includes the ring-closing metathesis of dienes containing a carboxylate group using Grubbs II catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.
Substitution: The butyl side chain can undergo substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as alkyl halides or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various lactones, dihydropyrans, and substituted pyranones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Butyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Butyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Butyl-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds such as:
4-Methyl-5,6-dihydro-2H-pyran-2-one: This compound has a methyl group instead of a butyl group and exhibits different chemical and biological properties.
5,6-Dihydro-2H-pyran-2-one: Lacks the butyl side chain and has distinct reactivity and applications.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: Contains a pentyl group and is known for its use in flavor and fragrance industries.
The uniqueness of this compound lies in its specific side chain and the resulting chemical and biological properties that differentiate it from other pyranones.
Propiedades
Número CAS |
89030-26-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-8-5-6-11-9(10)7-8/h7H,2-6H2,1H3 |
Clave InChI |
OTUJZXOYZDKIML-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



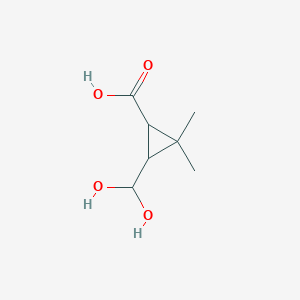
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
